(S)-Warfarin-d5 (S)-Warfarin-d5 One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Brand Name: Vulcanchem
CAS No.: 791013-22-4
VCID: VC0196736
InChI: InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
SMILES: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C19H11O4D5
Molecular Weight: 313.37

(S)-Warfarin-d5

CAS No.: 791013-22-4

Cat. No.: VC0196736

Molecular Formula: C19H11O4D5

Molecular Weight: 313.37

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

(S)-Warfarin-d5 - 791013-22-4

CAS No. 791013-22-4
Molecular Formula C19H11O4D5
Molecular Weight 313.37
IUPAC Name 4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Standard InChI InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
SMILES CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Appearance White Solid
Melting Point 167-169 °C

Chemical Properties and Structural Characteristics

Molecular Structure Comparison

(S)-Warfarin-d5 maintains the stereochemical configuration of (S)-warfarin at the chiral center. The basic molecular formula is C₁₉H₁₁D₅O₄, which differs from (S)-warfarin (C₁₉H₁₆O₄) by the replacement of five hydrogen atoms with deuterium atoms. Like its non-deuterated counterpart, (S)-warfarin, the compound contains the characteristic coumarin ring system fused to a phenyl group, with the deuteration occurring specifically on the phenyl ring .

PropertyValue
Molecular WeightApproximately 313.328 (for (S)-Warfarin-d5) vs. 308.328 for (S)-warfarin
DensityExpected to be similar to (S)-warfarin: ~1.3±0.1 g/cm³
Melting PointExpected to be close to (S)-warfarin: ≥170°C
Exact MassApproximately 313.14 for (S)-Warfarin-d5 vs. 308.10 for (S)-warfarin

The deuterium substitution generally results in similar physical properties to the non-deuterated compound, but with slight differences in bond strengths that can affect reaction rates and stability in certain chemical environments .

Analytical Applications and Methodology

Chromatographic Separation and Detection

In chiral HPLC analysis, (S)-Warfarin-d5 demonstrates distinctive chromatographic behavior that makes it valuable as an internal standard. When analyzed using a chiral HPLC column, warfarin-d5 produces two well-resolved peaks corresponding to its enantiomers. Specifically, R-warfarin-d5 elutes at approximately 4.43 minutes, while S-warfarin-d5 elutes at approximately 4.78 minutes . This elution profile closely mirrors that of non-deuterated warfarin, where R-warfarin elutes at 4.44 minutes and S-warfarin at 4.80 minutes, demonstrating the nearly identical chromatographic behavior of the deuterated and non-deuterated compounds .

Mass Spectrometric Detection

The mass spectrometric detection of (S)-Warfarin-d5 utilizes specific multiple reaction monitoring (MRM) transitions that differ from those of non-deuterated warfarin due to the mass shift caused by deuterium substitution. For instance, while the MRM transition for warfarin is m/z 307.1→161.0, the transition for warfarin-d5 is m/z 312.2→255.1 . This mass difference allows clear differentiation between the analyte and internal standard in MS detection without chromatographic separation, which is crucial for accurate quantification.

Research Applications in Pharmaceutical Analysis

Quantification of Warfarin Enantiomers

(S)-Warfarin-d5 serves as the specific internal standard for the quantification of S-warfarin in biological samples. Due to the stereochemical similarity between S-warfarin and S-warfarin-d5, the latter is the preferred internal standard for S-warfarin quantification, ensuring accurate compensation for any matrix effects or variations in extraction efficiency that might affect the S-enantiomer specifically . This enantiomer-specific internal standardization is particularly important given that S-warfarin is 3-5 times more potent pharmacologically than R-warfarin, making its accurate quantification crucial for pharmacokinetic and clinical studies .

Metabolite Analysis

Beyond the parent compound, (S)-Warfarin-d5 also serves as the internal standard for quantification of specific metabolites, particularly S-7-OH-warfarin, which is the predominant metabolite formed by CYP2C9-mediated metabolism of S-warfarin . The ability to accurately quantify these metabolites is essential for understanding the pharmacokinetics of warfarin and identifying potential drug-drug or drug-diet interactions that might affect its metabolism and clinical efficacy.

Method Performance and Validation

ParameterPerformance Metrics
Extraction RecoveryComparable to warfarin, between 82.9% and 95.6%
ReproducibilityStandard deviation < 8.8%
Elution Time4.78 minutes for (S)-Warfarin-d5
Method PrecisionCoefficient of variation (CV) within 0.4% to 4.9%
Method Accuracy92.3% to 99.5%

These performance metrics demonstrate the suitability of (S)-Warfarin-d5 as an internal standard in bioanalytical methods, meeting the criteria established by US FDA guidance for bioanalytical method validation with bias well below 15% and CV below 15% .

Analytical Method Development

Sample Preparation Techniques

Methods utilizing (S)-Warfarin-d5 as an internal standard typically employ protein precipitation extraction (PPE) for sample preparation rather than more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) techniques . The high extraction recovery achieved with PPE (82.9% to 95.6%) demonstrates that this simpler method is sufficiently effective for extracting both warfarin and its deuterated analog from plasma samples . This simplified extraction procedure helps streamline analytical workflows while maintaining high method performance.

Instrumentation and Operating Conditions

The analysis of warfarin enantiomers using (S)-Warfarin-d5 as an internal standard typically employs HPLC-MS/MS under specific operating conditions. The mass spectrometer is operated in negative ion mode for multiple reaction monitoring, with typical instrument conditions including:

ParameterSetting
Capillary Voltage0.50 kV
Source Offset50 V
Desolation Temperature500°C
Desolation Gas Flow1000 L/h
Cone Gas Flow150 L/h
Nebulizer Gas Flow7.0 bar
Collision Gas Flow0.15 ml/min
Autosampler Temperature6°C
HPLC Column Temperature50°C
Sample Injection Volume10 μL

These conditions are optimized to ensure efficient ionization and detection of both warfarin and its deuterated internal standard .

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